molecular formula C9H8ClFO B13575765 1-(2-Chloro-3-fluorophenyl)propan-2-one

1-(2-Chloro-3-fluorophenyl)propan-2-one

Cat. No.: B13575765
M. Wt: 186.61 g/mol
InChI Key: FYRZAXDHZAPISP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-chloro-3-fluorophenyl group. It is synthesized via nickel-catalyzed α-arylation using the DalPhos ligand system, achieving a high yield of approximately 95% . However, minor impurities, including fluorine-containing byproducts (<0.1:1 ratio) and diarylation side products (<0.05:1 ratio), are observed in its ¹⁹F NMR spectra . The compound is isolated as a clear oil and used without further purification in synthetic workflows . Its structural features, such as the electron-withdrawing chloro and fluoro substituents, influence its reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3

InChI Key

FYRZAXDHZAPISP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 2-Chloro-4-fluorobenzene

One of the most common and efficient approaches involves Friedel-Crafts acylation, where 3-chloropropionyl chloride reacts with 2-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

Reaction scheme:

2-Chloro-4-fluorobenzene + 3-Chloropropionyl chloride → 1-(2-Chloro-4-fluorophenyl)propan-2-one

Reaction conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or chloroform
  • Catalyst: Aluminum chloride (AlCl₃), 1.2 equivalents
  • Temperature: 0–5°C during addition, then stirred at room temperature (~25°C)
  • Time: 4–6 hours
  • Workup: Quenching with ice-water, acidification, extraction, and purification via recrystallization or chromatography

Notes:

  • Maintaining anhydrous conditions prevents catalyst deactivation.
  • The molar ratio of reactants is optimized to maximize yield and minimize polyacylation.

Halogenation and Direct Substitution

Alternatively, direct halogenation of the aromatic ring or subsequent substitution reactions can be employed, especially in industrial settings where continuous flow reactors enhance scalability and control.

Procedure:

  • Halogenation of 2-chloro-4-fluorobenzene with chlorine or bromine in the presence of a Lewis acid or radical initiator.
  • Subsequent Friedel-Crafts acylation as described above.

Synthesis via α-Halogenation of Acetophenone Derivatives

Another route involves halogenating acetophenone derivatives at the α-position, followed by aromatic substitution.

Reaction outline:

Acetophenone derivative + Cl₂ / F₂ (or N-chlorosuccinimide) → α-chlorinated or fluorinated ketone

Followed by substitution reactions on the aromatic ring.

Optimization of Reaction Conditions

Parameter Typical Range Purpose References
Temperature 0–5°C during acylation Minimize polyacylation and side reactions ,
Molar Ratio Aromatic substrate: acyl chloride = 1:1.2 Maximize yield
Catalyst 1.2 equivalents of AlCl₃ Facilitate acylation
Solvent Anhydrous DCM Solubility and inertness

Workup and Purification

  • Quenching the reaction mixture with ice-water to deactivate AlCl₃.
  • Acidification with dilute hydrochloric acid to remove aluminum salts.
  • Extraction with organic solvents such as ethyl acetate.
  • Purification via recrystallization from ethanol or chromatography.

Characterization and Quality Control

The purity and structure are confirmed through:

Technique Purpose Typical Data References
NMR (¹H, ¹³C) Structural confirmation Chemical shifts match expected for aromatic and ketone groups
IR Spectroscopy Functional group verification Ketone stretch ~1700 cm⁻¹; C–Cl and C–F stretches at 550–1100 cm⁻¹
MS (HRMS) Molecular weight confirmation m/z ~222 (M+), matching calculated molecular weight
HPLC Purity assessment >95% purity achievable

Recent Advances and Alternative Methods

Solvent-Free Friedel-Crafts Acylation

Recent research demonstrates the feasibility of solvent-free conditions, reducing environmental impact and increasing efficiency. For example, a study employed PPA (polyphosphoric acid) as a catalyst at elevated temperatures (~90°C), achieving high yields without solvents.

Continuous Flow Synthesis

Industrial-scale production favors continuous flow reactors, allowing precise control over temperature, reaction time, and mixing, leading to consistent product quality with minimal by-products.

Catalytic Variants

Metal catalysts such as FeCl₃ or BF₃·OEt₂ have been explored as alternatives to AlCl₃, offering milder conditions and easier handling.

Summary of Key Data

Aspect Details References
Molecular Formula C₉H₇Cl₂FO
Molecular Weight 221.06 g/mol
Structural Features Aromatic ring with chloro and fluoro substituents, ketone at propan-2-one
Typical Yield 70–85% under optimized conditions ,
Storage Store in airtight containers, away from light and moisture General practice

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)propan-2-one serves as a versatile intermediate in various scientific disciplines:

  • Chemistry: It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: It is employed in studying enzyme-catalyzed reactions and metabolic pathways.
  • Medicine: It is investigated for potential therapeutic properties and as a precursor for drug development.
  • Industry: It is utilized in producing specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions
this compound can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions, requiring careful temperature control to avoid side reactions.

Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with considerations for cost-effectiveness and environmental impact. The product is usually purified through distillation or recrystallization techniques.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-withdrawing chlorine and fluorine atoms, which affect the electron density on the phenyl ring and the carbonyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-(2-Chloro-3-fluorophenyl)propan-2-one and related compounds:

Compound Name Molecular Formula Substituents Synthesis Yield Physical State Key Features
This compound C₉H₇ClFO 2-Cl, 3-F on phenyl 95% Clear oil High yield; minor fluorine impurities
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one C₁₆H₁₂ClI₂O₂ 5-Cl, 2,3-I; 4-OCH₃ on phenyl 72% White solid Diiodo substitution; palladium catalysis
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one C₁₀H₁₀ClFO 3-Cl, 2-F; methyl branch N/A Liquid Structural isomer; MW = 200.64
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 3-Cl on phenyl; Cl on propane N/A N/A Dichloro substitution; density = 1.275 g/cm³
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one C₁₂H₁₄O₃S Allyloxy; sulfonyl group 73% White solid Sulfone directing group; PCC oxidation

Structural and Electronic Comparisons

  • Halogen Positional Isomerism: The positional arrangement of halogens significantly impacts electronic effects. For example, 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one () is a structural isomer of the target compound, with the chloro and fluoro groups swapped (3-Cl vs. 2-Cl).
  • Diiodo vs. Chloro/Fluoro Substitution :
    1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one () features bulky iodine atoms, which may sterically hinder reactions compared to the smaller chloro and fluoro groups in the target compound. The methoxy group in this analog introduces electron-donating effects, contrasting with the electron-withdrawing halogens in the target .

  • Sulfone vs. Halogen Functionalization : 1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one () contains a sulfone group, which is a strong electron-withdrawing moiety. This enhances the acidity of α-hydrogens compared to halogenated analogs, enabling unique reactivity in asymmetric catalysis .

Biological Activity

1-(2-Chloro-3-fluorophenyl)propan-2-one, also known as a derivative of propanone, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro and a fluorine substituent on the aromatic ring, contributing to its diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated activity against various bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range from 20 to 50 µg/mL, suggesting a comparable efficacy to standard antibiotics like penicillin .

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various lines, including breast and prostate cancer. For example, derivatives have reported IC50 values ranging from 5 to 15 µM against specific cancer cell lines, indicating their potency in targeting tumor growth .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast)10
Similar Derivative APC-3 (prostate)8
Similar Derivative BA549 (lung)12

3. Neuropharmacological Effects

Recent studies have investigated the neuropharmacological effects of similar compounds, particularly their interaction with dopamine transporters (DAT). These compounds can modulate dopamine levels in the brain, potentially offering therapeutic avenues for disorders like depression and ADHD. The binding affinity of these compounds for DAT has been demonstrated through molecular dynamics simulations, showing promising results in reducing cocaine's reinforcing effects in animal models .

4. Anti-inflammatory Activity

Compounds analogous to this compound have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, one study reported a reduction of IL-6 levels by up to 85% at a concentration of 10 µg/mL compared to untreated controls .

Table 2: Anti-inflammatory Efficacy of Related Compounds

CompoundCytokine TargetReduction (%)
This compoundTNF-alpha80
Similar Derivative CIL-685
Similar Derivative DIL-1070

Case Study 1: Anticancer Screening

In a comprehensive screening of various derivatives including this compound, researchers found that certain modifications to the aromatic ring enhanced cytotoxicity against breast cancer cells. The study highlighted that the introduction of halogen substituents significantly increased the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuropharmacological Assessment

A behavioral study involving rodents assessed the impact of similar compounds on cocaine reinforcement behaviors. Results indicated that these compounds not only reduced cravings but also altered dopamine transporter conformation, providing insights into their potential use in addiction therapies.

Q & A

Q. What precautions are critical for handling this compound given its structural similarity to reactive aryl ketones?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) for reactions, as ketones with electron-withdrawing groups may form peroxides. Store at –20°C in amber vials to prevent photodegradation (). Conduct hazard assessments per CLP regulations () .

Tables for Quick Reference

Table 1: Key Physicochemical Properties (Inferred from Analog Data)

PropertyValue/DescriptionEvidence Source
LogP~2.1 (Predicted)
Thermal StabilityDecomposes >200°C
SolubilityDMSO >100 mg/mL; aqueous <1 mg/mL

Table 2: Recommended Analytical Techniques

TechniqueApplicationEvidence Source
X-ray (SHELXL)Halogen positioning
HPLC-MS (QTOF)Degradation product profiling
DFT (Gaussian)Reactivity prediction

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